Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate
Description
Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a methyl group at position 4, a methylsulfonyl (-SO₂CH₃) group at position 2, and a methyl ester at position 5 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and anti-inflammatory compounds .
Crystallographic studies of related compounds (e.g., Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) reveal that the methylsulfonyl group participates in intramolecular C–H···O hydrogen bonds, stabilizing the molecular conformation .
Properties
IUPAC Name |
methyl 4-methyl-2-methylsulfonylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-5-6(7(11)14-2)4-9-8(10-5)15(3,12)13/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAARAGLJRWMQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191692 | |
| Record name | Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-75-1 | |
| Record name | Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate typically involves the reaction of 4-methyl-2-(methylsulfonyl)pyrimidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural Analogs and Substituent Effects
Key Observations:
- Electron-Withdrawing Groups : The methylsulfonyl group (-SO₂CH₃) enhances electrophilicity at position 2, making it more reactive toward nucleophilic substitution compared to methylsulfinyl (-SOCH₃) or methylthio (-SCH₃) groups .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters improve lipophilicity (e.g., XLogP3 = 2.5 for ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate ), whereas carboxylic acids (e.g., 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid) exhibit higher aqueous solubility .
- Biological Activity : Methylsulfonyl-substituted pyrimidines are associated with enhanced potency in enzyme inhibition. For example, SCD1 inhibitor 28c (structurally related to Rosuvastatin intermediates) suppresses autophagy via methylsulfonyl-mediated interactions .
Crystallographic and Structural Insights
Crystal structures of methylsulfonyl pyrimidines (e.g., Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) demonstrate:
Biological Activity
Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylsulfonyl group, which is known to influence the biological properties of heterocyclic compounds. The following sections delve into the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and the introduction of the methylsulfonyl group. The general synthetic route can be summarized as follows:
- Formation of Pyrimidine Ring : Starting from readily available pyrimidine precursors, various methods such as nucleophilic substitution or cyclization reactions are employed.
- Introduction of Methylsulfonyl Group : This can be achieved through sulfonylation reactions using methylsulfonyl chloride or similar reagents.
- Methyl Ester Formation : The final step involves esterification to yield the methyl ester derivative.
Antitumor Activity
Research indicates that compounds with a pyrimidine scaffold, particularly those substituted at positions 2 and 4, exhibit significant antitumor activity. This compound has been evaluated for its effects on various cancer cell lines.
- Case Study : A study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 15 µM, indicating moderate potency against these cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Properties
The methylsulfonyl group in the compound is believed to enhance anti-inflammatory properties. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Data Table : Below is a summary of cytokine inhibition percentages observed in vitro:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | Inhibition (%) |
|---|---|---|---|
| TNF-alpha | 200 | 50 | 75% |
| IL-6 | 150 | 30 | 80% |
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains.
- Case Study : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests potential use as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrimidine Core : Essential for interaction with biological targets such as enzymes and receptors.
- Methylsulfonyl Group : Enhances solubility and bioavailability while contributing to biological activity through modulation of receptor interactions.
- Substituents at Positions 4 and 5 : Influence selectivity and potency against specific targets.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or oxidation steps. For example, introducing the methylsulfonyl group may require oxidation of a methylthio precursor using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in acetic acid . Purification via recrystallization or column chromatography (using solvents like ethyl acetate/hexane) is critical to achieve >95% purity. Reaction temperature (e.g., 0–25°C for oxidation) and stoichiometry of reagents significantly affect yield, with excess oxidant often required for complete conversion .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the pyrimidine ring conformation and substituent positions. For instance, related pyrimidine derivatives exhibit envelope conformations in crystal structures, with key torsional angles (e.g., C–S–O bonds in sulfonyl groups) resolved to ±0.01 Å precision . Complement with H/C NMR (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular weight and functional groups .
Q. What are the key solubility and stability properties under experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (e.g., pH 2–12) and temperature (e.g., 4°C vs. room temperature) are essential. For example, sulfonyl groups may hydrolyze under strongly acidic/basic conditions, necessitating neutral buffer systems for long-term storage .
Advanced Research Questions
Q. How does the methylsulfonyl group influence electronic and steric effects in nucleophilic substitution reactions?
- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group, activating the pyrimidine ring at specific positions (e.g., C-4 or C-6) for nucleophilic attack. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict reactive sites . Experimentally, compare reaction rates with analogs lacking the sulfonyl group (e.g., methylthio derivatives) to quantify its electronic contribution .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrimidine ring?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents at C-4 (e.g., isopropyl in related compounds) direct electrophiles to C-6 . Use directing groups (e.g., Boc-protected amines) or transition metal catalysis (e.g., Pd-mediated cross-coupling) to enhance selectivity. Monitor intermediate formation via LC-MS to optimize conditions .
Q. How can crystallographic data resolve contradictions in reported reaction mechanisms for analogous pyrimidines?
- Methodological Answer : Discrepancies in reaction pathways (e.g., radical vs. ionic mechanisms) are clarified by analyzing bond lengths and angles in intermediates. For instance, C–S bond lengths in sulfonyl derivatives (1.76–1.82 Å) indicate minimal radical character, favoring ionic pathways . Pair with kinetic isotope effects (KIE) studies to distinguish mechanisms .
Q. What role does this compound play in antibacterial or anticancer research, and how is activity quantified?
- Methodological Answer : Pyrimidine derivatives are explored for enzyme inhibition (e.g., thymidylate synthase). For antibacterial assays, determine minimum inhibitory concentrations (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli). Structure-activity relationships (SAR) are built by modifying substituents (e.g., replacing methyl with trifluoromethyl) and correlating with IC values .
Q. How do computational models predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like DHFR (dihydrofolate reductase). Key interactions include hydrogen bonds between the sulfonyl group and Arg or π-π stacking with Phe . Validate predictions with mutagenesis studies or SPR (surface plasmon resonance) binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
